

Biotin-PEG3-alcohol: A Versatile Linker for Advanced Bioconjugation and Drug Development

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Compound of Interest

Compound Name: *Biotin-PEG3-alcohol*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-alcohol is a bifunctional molecule increasingly utilized in the fields of chemical biology, proteomics, and drug discovery. It incorporates three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol for chemical modification. This unique combination of features makes it an invaluable tool for researchers developing complex bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The PEG linker enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the conjugated molecules.^[1] This guide provides a comprehensive technical overview of **Biotin-PEG3-alcohol**, including its properties, detailed experimental protocols for its use, and its applications in advanced therapeutic and diagnostic modalities.

Core Properties and Data

Biotin-PEG3-alcohol is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C16H29N3O5S	[2]
Molecular Weight	375.49 g/mol	[2]
CAS Number	289714-02-9	[3]
Purity	Typically >95%	[3]
Solubility	Soluble in DMSO, DMF, and water.	
Storage Conditions	Store at -20°C, desiccated and protected from light.	

Stability: PEG linkers are generally stable under physiological conditions (pH 7.4). However, prolonged exposure to acidic or basic conditions, high temperatures, and oxidizing agents can lead to degradation. It is recommended to prepare solutions fresh and store them at -20°C for short-term use.

Applications in Bioconjugation and Drug Development

The terminal hydroxyl group of **Biotin-PEG3-alcohol** is a versatile functional handle that can be chemically modified to react with a variety of functional groups on target molecules, such as proteins, peptides, and small molecule drugs. This enables the creation of tailored bioconjugates for specific applications.

Activation of the Terminal Hydroxyl Group

The primary alcohol of **Biotin-PEG3-alcohol** is not inherently reactive towards common functional groups on biomolecules. Therefore, it typically requires activation to a more reactive species. Two common activation strategies are conversion to a tosylate or direct esterification.

This protocol describes the conversion of the terminal alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

- **Biotin-PEG3-alcohol**

- Anhydrous Dichloromethane (DCM)
- Pyridine or Triethylamine (Et₃N)
- p-Toluenesulfonyl chloride (TsCl)
- 0.1 M HCl
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

- Dissolve **Biotin-PEG3-alcohol** (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Add pyridine or triethylamine (1.5 equivalents) to the solution.
- Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
- Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 0.1 M HCl.

- Separate the organic layer and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain Biotin-PEG3-OTs.

Direct Conjugation of the Hydroxyl Group

Alternatively, the hydroxyl group can be directly conjugated to a carboxylic acid-containing molecule through esterification reactions.

This method is suitable for forming an ester linkage between **Biotin-PEG3-alcohol** and a carboxylic acid under acidic conditions.

Materials:

- **Biotin-PEG3-alcohol**
- Carboxylic acid-containing molecule
- Anhydrous alcohol solvent (e.g., methanol, ethanol) or a non-polar solvent like toluene
- Strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Dean-Stark apparatus (if using a non-polar solvent)

Procedure:

- In a round-bottom flask, dissolve the carboxylic acid-containing molecule (1 equivalent) and an excess of **Biotin-PEG3-alcohol** (e.g., 3-5 equivalents) in the chosen solvent. Using excess alcohol as the solvent can help drive the equilibrium.

- Carefully add a catalytic amount of the strong acid.
- If using a non-polar solvent, set up a Dean-Stark apparatus to remove the water byproduct.
- Heat the reaction mixture to reflux and stir for 2-10 hours, monitoring the progress by TLC.
- After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

The Mitsunobu reaction is a milder method for esterification that proceeds with inversion of stereochemistry at the alcohol carbon, which is not relevant for the primary alcohol of **Biotin-PEG3-alcohol** but is a gentle and efficient method.

Materials:

- **Biotin-PEG3-alcohol**
- Carboxylic acid-containing molecule
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- Dissolve **Biotin-PEG3-alcohol** (1 equivalent), the carboxylic acid-containing molecule (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom

flask under an inert atmosphere.

- Cool the solution to 0°C in an ice bath.
- Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture.
- Stir the reaction at 0°C for 30 minutes and then at room temperature for several hours.
- Monitor the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. **Biotin-PEG3-alcohol** can be incorporated as a linker in PROTAC synthesis, connecting the target protein ligand to the E3 ligase ligand. The biotin moiety can also serve as a valuable tool for pull-down assays and target engagement studies.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. **Biotin-PEG3-alcohol** can be used to synthesize linkers for ADCs, with the PEG component enhancing solubility and the biotin group potentially being used for purification or diagnostic purposes.

Conclusion

Biotin-PEG3-alcohol is a highly versatile and valuable reagent for researchers and drug development professionals. Its well-defined structure, combining the specific binding of biotin with the advantageous properties of a PEG spacer and a reactive terminal alcohol, allows for

the construction of sophisticated bioconjugates. The detailed protocols provided in this guide offer a starting point for the chemical modification of this linker, enabling its application in a wide range of innovative research areas, including the development of next-generation therapeutics like PROTACs and ADCs. Careful consideration of reaction conditions and purification strategies will ensure the successful implementation of **Biotin-PEG3-alcohol** in complex synthetic schemes.

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Phone: (601) 213-4426

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